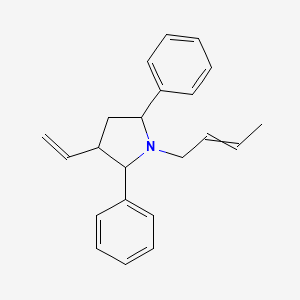![molecular formula C7H11N3 B14526299 N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine CAS No. 62655-38-3](/img/structure/B14526299.png)
N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine is an organic compound that features a unique combination of functional groups, including an alkyne, an alkene, and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine typically involves multi-step organic reactions. One common method includes the reaction of but-3-en-1-yne with an appropriate amine under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to changes in protein function and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: Shares the alkyne and amine functional groups but lacks the alkene and diazenyl groups.
Prop-2-en-1-amine: Contains an alkene and amine but lacks the alkyne and diazenyl groups.
Uniqueness
N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62655-38-3 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-[1-(methyldiazenyl)ethyl]but-3-en-1-yn-1-amine |
InChI |
InChI=1S/C7H11N3/c1-4-5-6-9-7(2)10-8-3/h4,7,9H,1H2,2-3H3 |
InChI Key |
VHQOCOJWUREROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC#CC=C)N=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)


![1-(4-Methylpiperazin-1-yl)-2-[2-(phenylsulfanyl)phenyl]ethan-1-one](/img/structure/B14526261.png)





![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
![N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine](/img/structure/B14526281.png)


